molecular formula C14H16N2O2S B5648885 5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole

5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole

Cat. No. B5648885
M. Wt: 276.36 g/mol
InChI Key: GTDLBQJJORLTOK-UHFFFAOYSA-N
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Description

Oxadiazoles and their derivatives are an interesting class of heterocyclic compounds known for a wide range of biological activities and applications in material science. The synthesis and study of novel oxadiazole derivatives, including those with tetrahydrofuran and benzothiophene moieties, are significant due to their potential in drug development and material applications (Jiang et al., 2012).

Synthesis Analysis

The synthesis of oxadiazole derivatives often involves strategies such as cyclization reactions of hydrazides and carboxylic acids or their derivatives. For example, the synthesis of 5-substituted-1,3,4-oxadiazole derivatives has been achieved through reactions involving carboxylic acid and ethyl 3-aryl-1H-pyrazole-5-carboxylate, showcasing the versatility of synthetic approaches for creating oxadiazole derivatives (Rabie et al., 2016).

Molecular Structure Analysis

Molecular structure analysis of oxadiazole derivatives, such as X-ray crystallography, provides insight into their spatial configuration, essential for understanding their chemical reactivity and interaction with biological targets. For instance, the spatial structure of certain oxadiazole compounds has been determined, contributing to the understanding of their absorption and emission spectral characteristics (Jiang et al., 2012).

Chemical Reactions and Properties

Oxadiazole derivatives participate in various chemical reactions, reflecting their reactivity patterns. These reactions can include nucleophilic substitution, cycloaddition, and condensation reactions, which are pivotal in modifying the chemical structure and properties of these compounds for specific applications (Bohle & Perepichka, 2009).

Physical Properties Analysis

The physical properties of oxadiazole derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. These properties are crucial for their formulation and application in various fields, including pharmaceuticals and materials science. Studies on oxadiazole derivatives explore these aspects to optimize their practical applications (Tsuge, Oe, & Tashiro, 1973).

Chemical Properties Analysis

The chemical properties of oxadiazole derivatives, such as reactivity, stability, and electronic characteristics, are central to their functionality in biological and material applications. Investigations into these properties support the development of oxadiazole-based compounds with tailored features for specific uses (Naganagowda & Petsom, 2011).

properties

IUPAC Name

3-(oxolan-3-yl)-5-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S/c1-2-4-12-10(3-1)11(8-19-12)14-15-13(16-18-14)9-5-6-17-7-9/h8-9H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTDLBQJJORLTOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=CS2)C3=NC(=NO3)C4CCOC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4,5,6,7-Tetrahydro-1-benzothien-3-yl)-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole

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